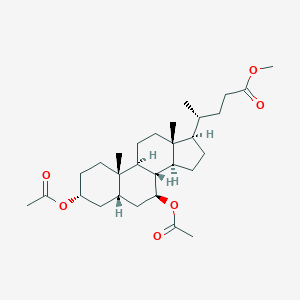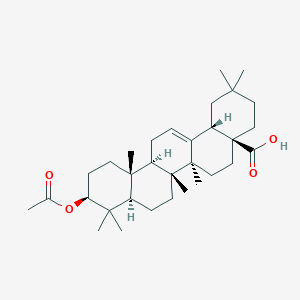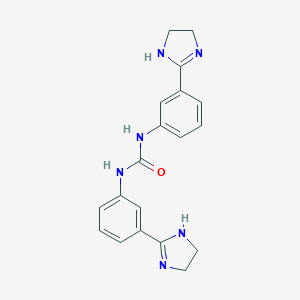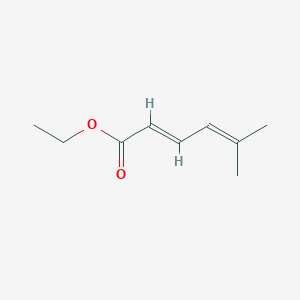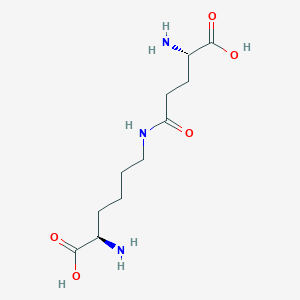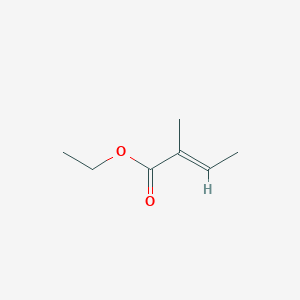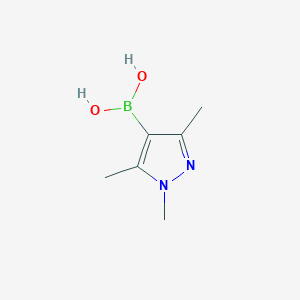
4-(Chloromethyl)-2-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 4-(Chloromethyl)pyridine hydrochloride, involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid and methanol react to produce methyl pyridine-4-carboxylate under acidic conditions. The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol. Finally, the 4-pyridinemethanol reacts with thionyl chloride to produce the target product .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-(Chloromethyl)-2-methylpyridine: is a valuable intermediate in organic synthesis. It is used to introduce chloromethyl and pyridine functionalities into various molecular frameworks, which are beneficial in synthesizing complex organic compounds . The chloromethyl group, in particular, is a versatile handle that can undergo further transformations, such as substitutions or eliminations, to yield a wide range of derivatives.
Medicinal Chemistry
In medicinal chemistry, 4-(Chloromethyl)-2-methylpyridine serves as a building block for the synthesis of various pharmaceuticals. It is particularly useful in the construction of quinazoline and quinazolinone derivatives, which exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties .
Polymer Chemistry
This compound plays a crucial role in polymer chemistry, where it is used to modify polymers or create new polymer structures. For instance, it can be incorporated into polymers to create materials with specific properties, such as enhanced strength, thermal stability, or chemical resistance . These modified polymers have applications ranging from industrial manufacturing to biomedical devices.
Analytical Chemistry
In analytical chemistry, 4-(Chloromethyl)-2-methylpyridine is utilized for the synthesis of functionalized materials that can act as sensors or adsorbents . These materials are designed to detect or capture specific molecules, making them useful in environmental monitoring, quality control, and diagnostic applications.
Environmental Science
The compound’s derivatives are explored for their potential in environmental science, particularly in the development of fungicides and pesticides . These derivatives can be designed to target specific plant pathogens, offering a more environmentally friendly alternative to traditional chemicals.
Industrial Applications
4-(Chloromethyl)-2-methylpyridine: is also significant in various industrial applications. It is used in the synthesis of fine chemicals, special chemicals, and intermediates for further industrial processes . Its role in creating high-performance materials for industrial use underscores its importance in the chemical manufacturing sector.
Wirkmechanismus
Target of Action
Chloromethyl compounds are generally known to interact with various biological targets, including enzymes and receptors
Mode of Action
Chloromethyl groups in other compounds have been shown to interact with their targets through covalent bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes. More research is required to elucidate the specific interactions of 4-(Chloromethyl)-2-methylpyridine with its targets.
Biochemical Pathways
Compounds with chloromethyl groups have been shown to interfere with various biochemical pathways, including those involved in cell proliferation and apoptosis
Pharmacokinetics
Chloromethyl compounds are generally lipophilic, suggesting they may be well-absorbed and distributed throughout the body . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
Chloromethyl compounds have been shown to cause various cellular effects, such as inducing cell cycle arrest and apoptosis
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Chloromethyl)-2-methylpyridine. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDLZDABUCJCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the reactivity of 4-(chloromethyl)-2-methylpyridine with ammonia and primary amines based on the provided research?
A1: The research papers [, ] investigate the reaction of ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates, which contain the 4-(chloromethyl)-2-methylpyridine moiety. While specific data for the unsubstituted 4-(chloromethyl)-2-methylpyridine isn't provided, it's reasonable to infer that the chloromethyl group in this core structure would also exhibit reactivity towards nucleophiles like ammonia and primary amines. This reaction likely proceeds via nucleophilic substitution, where the chlorine atom is replaced by the amine group. Further studies would be needed to confirm the reaction conditions and characterize the products for the unsubstituted 4-(chloromethyl)-2-methylpyridine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,5S,7R,8R,10S,11S,14R,15R)-14-[(E,2R,5S)-5-Ethyl-6-methylhept-3-en-2-yl]-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane](/img/structure/B33415.png)

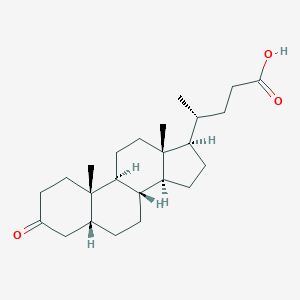
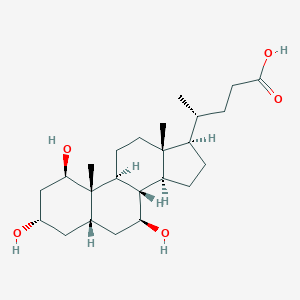
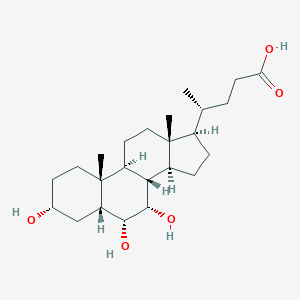
![(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid](/img/structure/B33423.png)
